molecular formula C20H20Cl2N4O4S B12785091 [5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate CAS No. 216316-64-2

[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate

Cat. No.: B12785091
CAS No.: 216316-64-2
M. Wt: 483.4 g/mol
InChI Key: GFXVKXHAKSUYGO-UHFFFAOYSA-N
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Description

The compound with the identifier “FE3XQ66QCX” is known as 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)-. This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. It is characterized by the presence of a methanol group and a sulfonyl group attached to a dichlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the methanol group: This step involves the reaction of the imidazole derivative with formaldehyde and a reducing agent such as sodium borohydride.

    Attachment of the sulfonyl group: The sulfonyl group is introduced by reacting the imidazole derivative with a sulfonyl chloride, such as 3,5-dichlorobenzenesulfonyl chloride, in the presence of a base like pyridine.

    Addition of the 1-methylpropyl group: This can be achieved through alkylation using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the above-mentioned steps with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the dichlorophenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 1H-imidazole-2-carboxylic acid.

    Reduction: Formation of 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylpropyl)-.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic the histidine residue in enzyme active sites.

    Medicine: Explored for its potential as an antifungal and antibacterial agent due to its structural similarity to other bioactive imidazole derivatives.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- involves its interaction with molecular targets such as enzymes. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, further enhancing its inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole-2-methanol: Lacks the sulfonyl and dichlorophenyl groups, making it less potent as an enzyme inhibitor.

    5-((3,5-dichlorophenyl)sulfonyl)-1H-imidazole: Lacks the methanol and 1-methylpropyl groups, affecting its solubility and bioavailability.

    4-(1-methylpropyl)-1H-imidazole-2-methanol: Lacks the sulfonyl and dichlorophenyl groups, reducing its potential as a bioactive compound.

Uniqueness

1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl and dichlorophenyl groups enhances its potential as an enzyme inhibitor, while the methanol and 1-methylpropyl groups improve its solubility and bioavailability.

Properties

CAS No.

216316-64-2

Molecular Formula

C20H20Cl2N4O4S

Molecular Weight

483.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfonyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate

InChI

InChI=1S/C20H20Cl2N4O4S/c1-12(2)18-19(31(28,29)16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-30-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27)

InChI Key

GFXVKXHAKSUYGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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